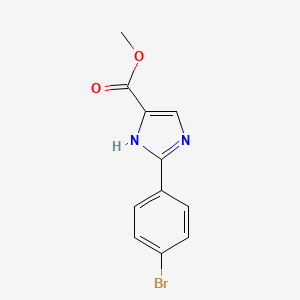

methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate

Descripción

Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate is an organic compound with a complex structure that includes a bromophenyl group and an imidazole ring

Propiedades

IUPAC Name |

methyl 2-(4-bromophenyl)-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-11(15)9-6-13-10(14-9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGPMSXJJRBHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with glyoxal in the presence of ammonium acetate to form the imidazole ring. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, making it valuable in pharmaceutical research.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate, show significant antimicrobial properties. Studies report minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate | 0.22 | Staphylococcus aureus |

| Similar Derivative | 0.30 | Escherichia coli |

Anti-inflammatory Activity

The anti-inflammatory potential has been evaluated using various models, showing effective inhibition of cyclooxygenase (COX) enzymes:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate | 40% | 75% |

Anticancer Activity

The anticancer properties of this compound have been studied extensively, demonstrating cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate |

| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |

Case Studies

Recent studies highlight the compound's potential in therapeutic applications:

- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives and found significant antimicrobial activity linked to structural modifications similar to those in methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate .

- Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects .

- Cytotoxicity Profiles : A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity against breast cancer cell lines .

Mecanismo De Acción

The mechanism of action of methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This compound may also act as an inhibitor or activator of certain enzymes, depending on its structural modifications.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(4-chlorophenyl)-1H-imidazole-4-carboxylate

- Methyl 2-(4-fluorophenyl)-1H-imidazole-4-carboxylate

- Methyl 2-(4-methylphenyl)-1H-imidazole-4-carboxylate

Uniqueness

Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding and enhance the compound’s ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis.

Actividad Biológica

Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate features an imidazole ring substituted with a bromophenyl group and a carboxylate ester. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate exhibits notable antimicrobial properties. A study evaluated the compound against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Bacillus subtilis | 16 µg/mL | Highly Effective |

| Escherichia coli | >128 µg/mL | Ineffective |

Antiviral Activity

Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate has also been studied for its antiviral properties, particularly against HIV-1. In vitro assays indicated that the compound inhibits the interaction between HIV integrase and LEDGF/p75, which is crucial for viral replication.

Case Study: HIV-1 Integrase Inhibition

In a study involving various derivatives of imidazole compounds, methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate showed a percentage inhibition of the integrase interaction ranging from 33% to 45% at concentrations exceeding 200 µM , with cytotoxicity values indicating a safety margin for therapeutic use .

The biological activity of methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate can be attributed to its ability to interact with specific molecular targets. The imidazole ring coordinates with metal ions, which is essential in enzyme inhibition studies. Additionally, the compound's structure allows it to form hydrogen bonds with critical amino acid residues in target proteins, enhancing its inhibitory effects on viral enzymes like integrase .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate to evaluate their biological activities. For instance, derivatives with different substituents on the phenyl ring were tested for their antibacterial and antiviral efficacy. The results highlighted that modifications significantly influence the biological activity, suggesting potential pathways for drug development .

Comparative Studies

Comparative studies involving similar compounds demonstrated that while many imidazole derivatives possess antimicrobial properties, methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate stands out due to its dual action against both bacteria and viruses. This versatility makes it a candidate for further exploration in therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate, and what methodological considerations are crucial for optimizing yield and purity?

The synthesis of substituted imidazoles often involves condensation reactions, alkylation, or cyclization strategies. For bromophenyl-substituted imidazoles, regioselective alkylation using brominated precursors (e.g., 1-bromo-2-(bromomethyl)benzene) is a key step, followed by carboxylation . Optimization requires careful control of reaction temperature (typically 60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize side reactions. Purification via flash chromatography or recrystallization is critical for isolating the target compound with >95% purity .

Q. How can X-ray crystallography and SHELX software be employed to determine the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. After crystal growth via slow evaporation, data collection on a diffractometer (e.g., Mo-Kα radiation) generates intensity data. SHELX programs (SHELXD for structure solution and SHELXL for refinement) are used to solve the phase problem and refine anisotropic displacement parameters. ORTEP-3 or WinGX can visualize the final structure, highlighting bond lengths, angles, and torsional parameters .

Q. What analytical techniques are recommended for validating the purity and structural integrity of this compound post-synthesis?

High-resolution techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions and integration ratios.

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- HPLC with reference standards : USP-grade methods ensure purity thresholds .

- Elemental analysis : Matches calculated vs. experimental C/H/N percentages .

Q. How do hydrogen bonding interactions influence the crystal packing and stability of this imidazole derivative?

Graph set analysis (e.g., Etter’s rules) reveals hydrogen-bonding motifs such as N–H···O or C–H···Br interactions. These interactions stabilize the crystal lattice by forming dimers or chains, as observed in analogous bromophenyl imidazoles. Hirshfeld surface analysis quantifies intermolecular contacts, showing dominant H···Br and H···O contributions .

Advanced Research Questions

Q. What strategies can address discrepancies between theoretical and experimental data in the spectroscopic characterization of this compound?

Discrepancies in NMR chemical shifts or IR stretching frequencies often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate spectra under implicit solvent models, aligning theoretical predictions with experimental results. For crystallographic disagreements (e.g., bond angles), multipole refinement in SHELXL improves accuracy .

Q. How can late-stage diversification techniques, such as Pd-catalyzed C–H functionalization, modify the imidazole core for structure-activity studies?

Pd(0)-catalyzed cross-coupling reactions enable regioselective modifications at the C-2 or C-5 positions. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces substituents without disrupting the carboxylate group. Optimized conditions (e.g., Pd(PPh), KCO, toluene/water) achieve >80% yields .

Q. What challenges arise in refining the crystal structure of this compound when dealing with high torsional angles or anisotropic displacement parameters?

High torsional angles in the bromophenyl group may lead to disorder, requiring split-site refinement in SHELXL. Anisotropic displacement parameters (ADPs) for bromine atoms often exhibit elongation due to thermal motion. Constraints like SIMU/DELU in SHELXL stabilize refinement, while Hirshfeld rigid-bond tests validate ADPs .

Q. How can computational methods like DFT and Hirshfeld surface analysis complement experimental crystallographic data?

DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces, explaining reactivity trends. Hirshfeld analysis quantifies intermolecular interactions (e.g., Br···H contacts), correlating with packing efficiency. Combined approaches resolve ambiguities in hydrogen-bonding networks .

Q. What are the implications of the bromophenyl substituent on the electronic structure and reactivity of the imidazole ring?

The electron-withdrawing bromine atom reduces electron density at the imidazole N-1 position, enhancing electrophilic substitution at C-2. Hammett substituent constants (σ = 0.39 for Br) predict reaction rates in nucleophilic additions. X-ray data show shortened C–Br bonds (1.89 Å) influencing conjugation .

Q. How to design a multi-step synthesis protocol incorporating regioselective alkylation and cross-coupling reactions?

A proposed workflow:

- Step 1 : Alkylation of imidazole-4-carboxylate with 4-bromobenzyl bromide .

- Step 2 : Pd-catalyzed coupling to introduce aryl groups at C-2 .

- Step 3 : Hydrolysis of the methyl ester to a carboxylic acid for further derivatization.

Purification at each step via column chromatography ensures intermediates meet analytical standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.